molecular formula C10H14BrNOSi B11851451 Benzamide, 4-bromo-N-(trimethylsilyl)- CAS No. 61511-49-7

Benzamide, 4-bromo-N-(trimethylsilyl)-

Cat. No.: B11851451
CAS No.: 61511-49-7
M. Wt: 272.21 g/mol
InChI Key: UFRBMTHJFPPIIQ-UHFFFAOYSA-N
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Description

Benzamide, 4-bromo-N-(trimethylsilyl)-: is an organic compound with the molecular formula C10H14BrNOSi. It is a derivative of benzamide, where the amide nitrogen is substituted with a trimethylsilyl group and the benzene ring is substituted with a bromine atom at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-bromo-N-(trimethylsilyl)- typically involves the reaction of 4-bromobenzoyl chloride with trimethylsilylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The general reaction scheme is as follows:

4-bromobenzoyl chloride+trimethylsilylamineBenzamide, 4-bromo-N-(trimethylsilyl)-+HCl\text{4-bromobenzoyl chloride} + \text{trimethylsilylamine} \rightarrow \text{Benzamide, 4-bromo-N-(trimethylsilyl)-} + \text{HCl} 4-bromobenzoyl chloride+trimethylsilylamine→Benzamide, 4-bromo-N-(trimethylsilyl)-+HCl

Industrial Production Methods: While specific industrial production methods for Benzamide, 4-bromo-N-(trimethylsilyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Benzamide, 4-bromo-N-(trimethylsilyl)- can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, chromium trioxide; usually performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and substituted amines.

    Hydrolysis: The major product is the corresponding amine.

Scientific Research Applications

Chemistry: Benzamide, 4-bromo-N-(trimethylsilyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives for research purposes.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects. Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: In the industrial sector, Benzamide, 4-bromo-N-(trimethylsilyl)- is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-bromo-N-(trimethylsilyl)- is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule.

Comparison with Similar Compounds

    4-Bromo-N,N-bis(trimethylsilyl)aniline: Similar in structure but with two trimethylsilyl groups attached to the nitrogen atom.

    4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of a trimethylsilyl group.

Uniqueness: Benzamide, 4-bromo-N-(trimethylsilyl)- is unique due to the presence of both a bromine atom and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions while maintaining stability under different conditions sets it apart from other similar compounds.

Properties

CAS No.

61511-49-7

Molecular Formula

C10H14BrNOSi

Molecular Weight

272.21 g/mol

IUPAC Name

4-bromo-N-trimethylsilylbenzamide

InChI

InChI=1S/C10H14BrNOSi/c1-14(2,3)12-10(13)8-4-6-9(11)7-5-8/h4-7H,1-3H3,(H,12,13)

InChI Key

UFRBMTHJFPPIIQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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